molecular formula C14H10N2S B2809566 10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine CAS No. 477864-55-4

10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine

Cat. No.: B2809566
CAS No.: 477864-55-4
M. Wt: 238.31
InChI Key: UKEFQPMJYGFDRU-UHFFFAOYSA-N
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Description

10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a heterocyclic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a benzothiazine ring fused with a pyridine ring and a propynyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Another approach involves the use of copper-catalyzed rearrangement reactions. For instance, 2-aminobenzothiazoles can be reacted with 2,3-dibromopyridine in the presence of copper iodide and cesium carbonate in dimethyl sulfoxide (DMSO) at high temperatures. This method allows for the formation of pyrido[3,2-b][1,4]benzothiazine derivatives with good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine is unique due to the presence of the propynyl group and the fused pyridine ring, which enhance its biological activity and provide additional sites for chemical modification. This structural uniqueness allows for the development of derivatives with improved pharmacological properties and diverse applications in various fields .

Properties

IUPAC Name

10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-10-16-11-6-3-4-7-12(11)17-13-8-5-9-15-14(13)16/h1,3-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEFQPMJYGFDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC3=C1N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320356
Record name 10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477864-55-4
Record name 10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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